![molecular formula C8H4F4O3 B1401208 4-Fluoro-2-(trifluoromethoxy)benzoic acid CAS No. 1242250-37-8](/img/structure/B1401208.png)
4-Fluoro-2-(trifluoromethoxy)benzoic acid
Overview
Description
4-Fluoro-2-(trifluoromethoxy)benzoic acid is a substituted benzoic acid derivative . It has been used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(trifluoromethoxy)benzoic acid is represented by the linear formula: FC6H3(CF3)CO2H . The molecular weight is 224.11 g/mol .Physical And Chemical Properties Analysis
4-Fluoro-2-(trifluoromethoxy)benzoic acid is a slightly yellow needle-like crystalline powder . It has a molecular weight of 224.11 g/mol . The compound’s exact physical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Pharmaceutical Intermediate
“4-Fluoro-2-(trifluoromethoxy)benzoic acid” may be used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates
This compound was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . Salicylanilides are a class of compounds known for their antimicrobial properties.
Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids
It was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . This method is used for the detection and quantification of these acids in various samples.
Computed Steric and Electronic Properties
Molecular orbital and empirical methods have been utilized to determine its computed steric and electronic properties . These properties are important in understanding the behavior of the molecule in different chemical reactions.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions such as suzuki–miyaura coupling . In this process, the compound may undergo oxidative addition with electrophilic organic groups, forming new bonds .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Action Environment
The action, efficacy, and stability of 4-Fluoro-2-(trifluoromethoxy)benzoic acid can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other substances, and the specific conditions of the body.
properties
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJXXUTVPFRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethoxy)benzoic acid | |
CAS RN |
1242250-37-8 | |
Record name | 4-Fluoro-2-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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